Thiourea, N-((1H-benzimidazol-2-ylamino)iminomethyl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is a complex organic compound that features a benzimidazole ring, an amidino group, and a thiourea moiety. Benzimidazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea typically involves the condensation of 2-aminobenzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted amidino derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea involves its interaction with biological macromolecules. The benzimidazole ring can intercalate into DNA, disrupting its function and leading to antiproliferative effects. The thiourea moiety can form hydrogen bonds with proteins, inhibiting their activity . The compound’s molecular targets include DNA and various enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto benzimidazole: Known for its antimicrobial properties.
Benzimidazole derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral effects.
Uniqueness
1-((2-Benzimidazolyl)amidino)-3-phenyl-2-thiourea is unique due to its combination of a benzimidazole ring, an amidino group, and a thiourea moiety. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
CAS No. |
113367-92-3 |
---|---|
Molecular Formula |
C15H14N6S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(1E)-1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H14N6S/c22-15(18-11-6-2-1-3-7-11)16-10-17-21-14-19-12-8-4-5-9-13(12)20-14/h1-10H,(H2,19,20,21)(H2,16,17,18,22) |
InChI Key |
HVSSDIUDWMAXTL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=C/NNC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.